REACTION_CXSMILES
|
[Na].[CH3:2][O:3][C:4]1[C:13]2[C:8](=[CH:9][C:10]([O:14]C)=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1.O>C(O)C>[CH3:2][O:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[CH2:12][CH2:11][C:10](=[O:14])[CH2:9]2 |^1:0|
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
22.5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC2=CC(=CC=C12)OC
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
Na
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the liquid was stirred at about 70° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
(about 40 minutes)
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
most of the ethanol was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was mixed with 30 mL of water
|
Type
|
CUSTOM
|
Details
|
the lower aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted twice with dioxane, which
|
Type
|
ADDITION
|
Details
|
Then, 3 mL more of HCl was added
|
Type
|
CUSTOM
|
Details
|
The lower oily layer was separated
|
Type
|
ADDITION
|
Details
|
the aqueous layer was diluted with 100 mL of water
|
Type
|
CUSTOM
|
Details
|
separated from more oil
|
Type
|
EXTRACTION
|
Details
|
extracted thrice with methylene chloride
|
Type
|
STIRRING
|
Details
|
The combined oil and methylene chloride extracts were stirred with 50 mL of saturated aqueous sodium bisulfite until crystallization
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with ether
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |